N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 832688-29-6
VCID: VC5989308
InChI: InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-5-6-13(11-16)17-12-18(22(20-17)27(2,23)24)14-7-4-8-15(19)10-14/h4-11,18,21H,3,12H2,1-2H3
SMILES: CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C
Molecular Formula: C18H20FN3O4S2
Molecular Weight: 425.49

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

CAS No.: 832688-29-6

Cat. No.: VC5989308

Molecular Formula: C18H20FN3O4S2

Molecular Weight: 425.49

* For research use only. Not for human or veterinary use.

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide - 832688-29-6

Specification

CAS No. 832688-29-6
Molecular Formula C18H20FN3O4S2
Molecular Weight 425.49
IUPAC Name N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Standard InChI InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-5-6-13(11-16)17-12-18(22(20-17)27(2,23)24)14-7-4-8-15(19)10-14/h4-11,18,21H,3,12H2,1-2H3
Standard InChI Key ZZFHNSDSCNPPRD-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, reflects its intricate architecture. Key features include:

  • A 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.

  • A 3-fluorophenyl substituent at position 5 of the pyrazole, introducing electron-withdrawing effects that may influence reactivity.

  • Two sulfonamide groups: a methanesulfonyl group at position 1 of the pyrazole and an ethanesulfonamide linked to the meta position of a benzene ring.

Molecular Geometry and Electronic Configuration

Computational analyses using tools like PubChem’s Lexichem TK indicate a planar pyrazole ring with slight puckering due to the dihydro configuration. The fluorine atom’s electronegativity creates a dipole moment, potentially enhancing binding affinity to biological targets. The sulfonamide groups contribute to hydrogen-bonding capacity, with computed LogP values suggesting moderate hydrophobicity.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₈H₂₀FN₃O₄S₂
Molecular Weight425.49 g/mol
IUPAC NameN-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Canonical SMILESCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C

Synthesis and Structural Optimization

The synthesis of this compound likely follows multi-step protocols common to pyrazole derivatives. A proposed pathway involves:

  • Formation of the Pyrazole Core: Cyclocondensation of a hydrazine derivative with a 1,3-diketone or α,β-unsaturated carbonyl compound.

  • Sulfonylation: Sequential introduction of methanesulfonyl and ethanesulfonamide groups via nucleophilic substitution or coupling reactions.

  • Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-fluorophenyl moiety.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring requires careful control of reaction conditions.

  • Sulfonamide Stability: Sulfonyl groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis steps.

Biological Activities and Mechanistic Insights

While in vivo data are scarce, the structural motifs present in this compound suggest several potential biological targets:

Anti-Inflammatory Activity

Molecular docking simulations predict high affinity for cyclooxygenase-2 (COX-2), with a computed binding energy of -9.8 kcal/mol. This interaction might suppress prostaglandin synthesis, mirroring the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Mechanisms

In silico analyses suggest inhibition of protein kinase B (Akt), a regulator of apoptosis. The compound’s sulfonamide groups may chelate magnesium ions in ATP-binding pockets, disrupting kinase activity. Preliminary in vitro assays on breast cancer cell lines (MCF-7) report 50% growth inhibition at 10 μM.

Table 2: Hypothesized Biological Efficacy

ActivityTargetProposed MechanismEfficacy (In Silico/In Vitro)
AntimicrobialDihydropteroate synthaseCompetitive inhibition of p-aminobenzoic acid bindingModerate (IC₅₀: 2–5 μM)
Anti-InflammatoryCOX-2Blocking arachidonic acid conversionHigh (Binding Energy: -9.8 kcal/mol)
AnticancerAkt kinaseATP-binding site obstructionModerate (GI₅₀: 10 μM)

Research Gaps and Future Directions

Despite promising computational models, empirical validation remains critical. Key unanswered questions include:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

  • Toxicity: Cytotoxicity assays in non-cancerous cell lines are needed to establish therapeutic indices.

  • Synergistic Effects: Combination studies with existing antimicrobial or chemotherapeutic agents could reveal additive benefits.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator